5,7-Bis(3-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
3-[5-(3-METHOXYPHENYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PHENYL METHYL ETHER is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it a promising candidate for various pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3-METHOXYPHENYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PHENYL METHYL ETHER typically involves the reaction of 3-methoxyphenyl hydrazine with an appropriate aldehyde to form a hydrazone intermediate. This intermediate then undergoes cyclization with a suitable reagent, such as triethyl orthoformate, to form the triazolopyrimidine core . The reaction conditions often include refluxing in an organic solvent like ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[5-(3-METHOXYPHENYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the triazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted triazolopyrimidines .
Scientific Research Applications
3-[5-(3-METHOXYPHENYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PHENYL METHYL ETHER has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[5-(3-METHOXYPHENYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can modulate signaling pathways by interacting with receptors and influencing downstream effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their antimicrobial and anticancer activities.
Pyrazolo[3,4-d]pyrimidines: Exhibits potent cytotoxic activities against various cancer cell lines.
Indole derivatives: Possess diverse biological activities, including antiviral and anticancer properties.
Uniqueness
3-[5-(3-METHOXYPHENYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PHENYL METHYL ETHER is unique due to its specific triazolopyrimidine structure, which provides a distinct set of chemical and biological properties. Its ability to undergo various chemical modifications and its potential for diverse pharmacological applications make it a valuable compound for scientific research .
Properties
Molecular Formula |
C19H18N4O2 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
5,7-bis(3-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H18N4O2/c1-24-15-7-3-5-13(9-15)17-11-18(23-19(22-17)20-12-21-23)14-6-4-8-16(10-14)25-2/h3-12,18H,1-2H3,(H,20,21,22) |
InChI Key |
ZHBXSMKQWBEDKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C=C(NC3=NC=NN23)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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